
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to an oxazole ring, and a butyl group attached to a methylpropanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the oxazole ring in the presence of a Lewis acid catalyst.
Formation of the Amide Bond: The final step involves the reaction of the oxazole derivative with butylamine and 2-methylpropanoyl chloride to form the desired amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
- Use of continuous flow reactors to enhance reaction efficiency.
- Employment of high-purity reagents to ensure product quality.
- Implementation of advanced purification techniques, such as chromatography, to isolate the final product.
化学反应分析
Types of Reactions: N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild conditions.
Major Products Formed:
Oxidation Products: Oxazole oxides.
Reduction Products: Reduced amide derivatives.
Substitution Products: Various substituted oxazole derivatives.
科学研究应用
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
N-Butyl-N-(5-cyclohexyl-1,3-oxazol-2-YL)-2-methylpropanamide can be compared with other similar compounds, such as:
N-Butyl-N-(5-phenyl-1,3-oxazol-2-YL)-2-methylpropanamide: Differing by the presence of a phenyl group instead of a cyclohexyl group.
N-Butyl-N-(5-methyl-1,3-oxazol-2-YL)-2-methylpropanamide: Differing by the presence of a methyl group instead of a cyclohexyl group.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
57068-27-6 |
|---|---|
分子式 |
C17H28N2O2 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
N-butyl-N-(5-cyclohexyl-1,3-oxazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C17H28N2O2/c1-4-5-11-19(16(20)13(2)3)17-18-12-15(21-17)14-9-7-6-8-10-14/h12-14H,4-11H2,1-3H3 |
InChI 键 |
BYRKBBSKUPRTIX-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C1=NC=C(O1)C2CCCCC2)C(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)

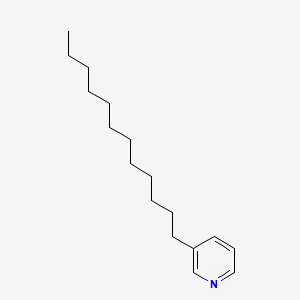
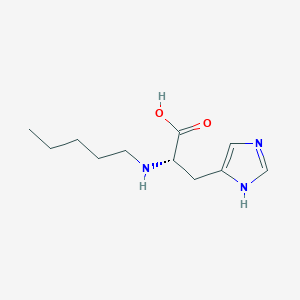
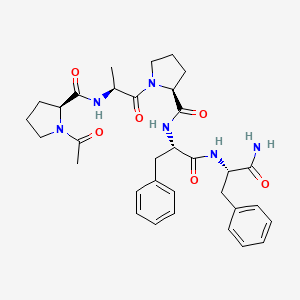
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)
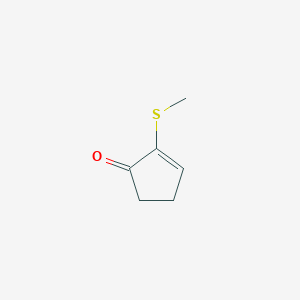
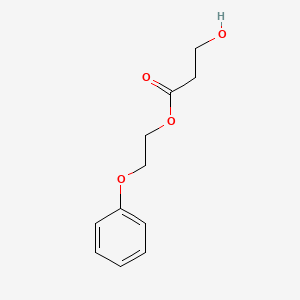




![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
